Product packaging for Eilatin(Cat. No.:CAS No. 120154-96-3)

Eilatin

Cat. No.: B218982
CAS No.: 120154-96-3
M. Wt: 356.4 g/mol
InChI Key: XLONQTAYDCFVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eilatin is a heptacyclic aromatic alkaloid belonging to the pyridoacridine family, originally isolated from marine invertebrates . This polycyclic heteroaromatic compound features the 11H-pyrido[4,3,2- mn ]acridine skeleton and serves as a versatile scaffold in scientific research due to its distinct chemical properties . Its structure provides two nonequivalent binding sites, making it a ligand of significant interest, particularly in coordination chemistry . In biomedical research, pyridoacridine alkaloids like this compound have demonstrated a range of promising biological activities. They are notably investigated as potential anticancer agents, with studied mechanisms of action including the inhibition of topoisomerase II and the formation of reactive oxygen species (ROS) . Furthermore, this compound-containing ruthenium complexes have been shown to inhibit HIV-1 replication in cell-based assays, highlighting its potential in antiviral research . A primary research application of this compound is in photochemistry and materials science, where it acts as a bridging ligand for synthesizing mono- and dinuclear Ruthenium(II) complexes . These complexes, such as [Ru(bpy)₂(this compound)]²⁺ and [Ru(phen)₂(this compound)]²⁺, exhibit unique photophysical properties, including exceptionally low-energy metal-to-ligand charge transfer (MLCT) bands that can extend beyond 700 nm . Their well-defined electrochemical behavior, with multiple reversible reduction waves, makes them valuable for fundamental studies on electron transfer processes . Research Applications: • Ligand for octahedral ruthenium(II) complexes • Model compound for studying electron transfer and photophysical properties • Lead structure for developing anti-cancer and anti-infective agents • Biochemical probe for investigating topoisomerase inhibition and ROS generation This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N6O5S2.H2O4S B218982 Eilatin CAS No. 120154-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONQTAYDCFVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923249
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120154-96-3
Record name Eilatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Eilatin

Total Synthesis Approaches for Eilatin

Total synthesis efforts aim to construct the complete this compound molecule from simpler precursors. Several strategies have been reported, highlighting different synthetic routes to access the heptacyclic core.

Biomimetic Synthesis Pathways of this compound

Biomimetic synthesis pathways attempt to mimic proposed natural biosynthetic routes. One such approach to this compound involves starting from natural products like kynuramine (B1673886) and o-benzoquinone (or catechol). researchgate.netcaltech.edu A biomimetic two-step synthesis of this compound has been described, starting from catechol and protected kynuramine under oxidative conditions to yield a 1,2-acridinedione derivative. acs.org This intermediate can then be converted to this compound under basic conditions. acs.org Another biomimetic approach suggests that kynuramine and o-benzoquinone (or the corresponding catechol) can serve as potential biosynthetic precursors, reacting under oxidative conditions to form an intermediate, although initially in very low yield. nih.gov

Divergent Synthetic Strategies Towards this compound and its Isomers

Divergent synthetic strategies allow for the synthesis of multiple related compounds, such as isomers, from common intermediates. A divergent synthesis leading to both this compound and its isomer isothis compound has been reported. researchgate.netnih.govmdpi.com This approach typically starts with a Friedländer reaction between 2-aminoacetophenone (B1585202) and 1,3-cyclohexanedione (B196179) to form an acridone (B373769) intermediate. nih.govmdpi.com Subsequent annulation and cyclization steps, utilizing different reaction conditions and reagents, can then selectively lead to either this compound or isothis compound. nih.govmdpi.com For example, one route involves the annulation of a pyridine (B92270) N-oxide ring followed by ring closure with hydroxylamine (B1172632) hydrochloride to yield an N-oxide intermediate for this compound synthesis. nih.govmdpi.com A different set of conditions, including treatment with meta-chloroperoxybenzoic acid (mCPBA) to form a different N-oxide isomer, can lead to isothis compound. mdpi.com

Synthesis of this compound Analogues and Derivatives

Beyond the total synthesis of this compound itself, research has also focused on the synthesis of analogues and derivatives to explore variations in structure and properties.

Synthetic Routes and Structural Analysis of Isothis compound

Isothis compound is a synthetic isomer of this compound. Its synthesis can be achieved through divergent routes starting from common precursors used for this compound synthesis, such as the acridone intermediate derived from 2-aminoacetophenone and 1,3-cyclohexanedione. nih.govmdpi.com Different reaction conditions during the annulation and cyclization steps, compared to those used for this compound, lead to the formation of isothis compound. mdpi.com For instance, treating the acridone intermediate with mCPBA to form an N-oxide isomer is a key step in some isothis compound syntheses. mdpi.com Structural analysis of isothis compound and its complexes has been performed, including X-ray structural analysis which revealed layers of tightly π-stacked molecules in the biprotonated form. acs.org

Coordination Chemistry and Synthesis of this compound Metal Complexes (e.g., Ruthenium, Osmium)

This compound and its analogues, containing the tetraazaperylene core, can act as ligands in coordination chemistry. acs.org this compound has been shown to form complexes with transition metals, including ruthenium and osmium. acs.orgnih.govsemanticscholar.org The synthesis and characterization of new Ru(II) and Os(II) complexes of this compound have been described, such as [Ru(bpy)(eil)₂]²⁺, [Ru(eil)₃]²⁺, and [Os(eil)₃]²⁺ (bpy = 2,2'-bipyridine; eil = this compound). acs.orgnih.gov These complexes are typically synthesized by reacting this compound with appropriate metal precursors, such as Ru(bpy)₂Cl₂·5H₂O for ruthenium complexes. nih.gov The metallation of the this compound ligand can be face-selective, with the less hindered face preferentially binding metals under certain conditions. caltech.eduacs.org More forcing conditions may be required to achieve complexes with multiple this compound ligands. caltech.edu

Detailed research findings on the spectroscopic and electrochemical behavior of these metal complexes have been reported. acs.orgnih.gov Absorption spectra show ligand-based π-π* and metal-to-ligand charge-transfer (MLCT) transitions in the visible region. acs.orgnih.gov The energy and intensity of these transitions depend on the number of this compound and bipyridine ligands. acs.orgnih.gov Electrochemical measurements in dimethyl sulfoxide (B87167) reveal ligand-based reduction processes. acs.orgnih.gov These complexes can also exhibit near-IR emission. acs.orgnih.gov

A synthetic strategy for preparing a Ru(II)-eilatin complex started with a "pre-eilatin" compound, a formal seco analogue, obtained via Pd-catalyzed homo-coupling. nih.govmdpi.com

Development and Characterization of Octacyclic and Other Polycyclic this compound Analogues

Efforts have been made to synthesize polycyclic analogues of this compound with expanded ring systems, such as octacyclic structures. The synthesis of an octacyclic analogue of this compound has been reported. acs.orgdntb.gov.uaresearchgate.net This involves strategies to extend the polycyclic framework of the pyridoacridine core. One approach to an octacyclic analogue involved electrophilic substitution followed by condensation with 1,10-phenanthroline-5,6-dione. researchgate.net These expanded systems can exhibit different physicochemical and spectroscopic properties compared to this compound. researchgate.net The development of these analogues contributes to understanding the relationship between structure and properties in this class of polycyclic heteroaromatic compounds.

Biological Activity and Molecular Mechanisms of Eilatin

In Vitro Antiproliferative Activities of Eilatin

Studies have investigated the ability of this compound to inhibit the proliferation of various cell types in laboratory settings, highlighting its cytotoxic potential.

Studies on Human Colon Tumor Cell Lines

This compound has been shown to exhibit antiproliferative effects on human colon tumor cells in vitro. Investigations have demonstrated a dose-dependent inhibition of proliferation in these cell lines upon exposure to this compound. This activity correlates with this compound's ability to inhibit Topoisomerase II and intercalate into DNA. usp.br

Investigations on Human Embryonic Kidney Cell Lines

Information specifically detailing the antiproliferative effects of this compound on human embryonic kidney cell lines (such as HEK293) was not found in the provided search results. Studies on human embryonic kidney cells often focus on their use as a platform for biopharmaceutical manufacturing or in toxicity testing of other compounds. researchgate.netresearchgate.netnih.govnih.gov

Effects on Chronic Myeloid Leukemia (CML) Progenitor Cells (Ph+ Cells)

This compound has been shown to inhibit the in vitro proliferation of myeloid progenitor cells isolated from patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). nih.gov This effect was observed in a dose-dependent manner, similar to the inhibition seen with established agents like interferon-alpha (IFN-alpha) and cytosine arabinoside (Ara-C). nih.gov Exposure of CD34+ cells from CML patients to this compound resulted in a marked inhibition of their ability to proliferate in liquid culture and a reduction in CFU-C content. nih.gov Furthermore, fluorescent in situ hybridization (FISH) analysis indicated a reduction in the detection of the BCR/ABL fusion product in CD34+ cells after exposure to this compound. nih.gov

Data illustrating the effect of this compound on BCR/ABL fusion signals in CD34+ cells from CML patients:

TreatmentBCR/ABL Fusion Signals (% ± SE, n=5)
Growth in liquid culture (7 days)94.6 ± 0.6
This compound 10⁻⁷ M (16 hours)54.5 ± 5
IFN-alpha 500 U/mL (16 hours)63.6 ± 5
Ara-C 10⁻⁹ M (16 hours)70 ± 4

This data suggests that this compound has an antileukemic effect against in vitro Ph+ cells. nih.gov

Enzymatic and Nucleic Acid Interactions of this compound

This compound's biological activity is closely linked to its interactions with crucial enzymes involved in DNA metabolism and its direct binding to nucleic acids.

Mechanism of Topoisomerase II Inhibition by this compound

This compound has been identified as an inhibitor of Topoisomerase II (Topo II). usp.br Specifically, it inhibits the Topo-II-mediated decatenation of kinetoplast DNA in a dose-dependent manner. usp.br This inhibition of Topoisomerase II correlates with this compound's observed cytotoxic potencies. usp.br Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then re-ligating the breaks. cuni.czwikipedia.orgmdpi.com Inhibitors like this compound can interfere with this process, often by stabilizing the cleavable complex, leading to DNA strand breaks that are toxic to cells. wikipedia.orgmdpi.com Computational studies have explored the potential binding sites of pyridoacridine alkaloids, including this compound, on Topoisomerase II. researchgate.net

Molecular Mechanisms of this compound's DNA Intercalation

This compound is considered an intercalating agent, a molecule that inserts itself between the base pairs of DNA. usp.brnih.govnih.gov This intercalation is inferred from observations such as an apparent increase in fluorescence emission intensity upon addition of DNA, although the water solubility of free this compound can pose challenges for certain types of studies like viscometry. nih.gov this compound-containing ruthenium complexes have been shown to bind to a broad range of nucleic acids, including calf thymus DNA, tRNA, polymeric RNAs and DNAs, and viral RNAs. nih.govnih.govresearchgate.net Studies comparing the binding specificity of free this compound and its ruthenium complexes to different nucleic acids have revealed diverse trends. nih.govnih.govresearchgate.net Unlike ethidium (B1194527) bromide, this compound and its coordination complexes can bind to certain single-stranded RNAs with high affinity. nih.govnih.gov this compound itself demonstrates selectivity for electron-poor polymeric purines. nih.gov The extended planar surface of this compound is considered important for its nucleic acid binding and related biological activities. bioorganic-chemistry.com

RNA Binding Specificity of this compound and its Metal Complexes

This compound and its metal complexes, specifically this compound-containing ruthenium(II) complexes like Λ- and Δ-[Ru(bpy)₂this compound]²⁺, have been shown to bind to a variety of nucleic acids, including polymeric RNAs and viral RNAs such as the HIV-1 RRE and TAR nih.govresearchgate.netnih.govmendeley.com. The binding appears to occur via intercalation nih.govresearchgate.netnih.govmendeley.com. However, the specificity of binding differs significantly between the free this compound ligand and its ruthenium complexes nih.govresearchgate.netnih.govmendeley.com.

Unlike classical intercalating agents such as ethidium bromide, both free this compound and this compound-containing ruthenium complexes demonstrate high affinity for certain single-stranded RNAs, with dissociation constants (Kd) reported to be ≤ 1 µM nih.govresearchgate.netnih.govmendeley.com. This is a notable difference, as ethidium bromide typically exhibits a much lower affinity (around 1000-fold) for most single-stranded nucleic acids compared to duplex nucleic acids researchgate.net.

This compound itself exhibits selectivity for electron-poor polymeric purines nih.govresearchgate.netnih.govmendeley.comresearchgate.net. In contrast, the this compound-containing ruthenium complexes show a preference for the polypyrimidine r(U) nih.govresearchgate.netnih.govmendeley.comresearchgate.net. The incorporation of this compound into these ruthenium complexes can increase their affinity to poly r(U) significantly, by over 2000-fold researchgate.net. This change in binding specificity upon complexation with a metal highlights how the properties of an intercalating ligand can be altered within an octahedral metal complex nih.govresearchgate.netnih.govmendeley.com.

Data on the relative affinity of this compound and its ruthenium complexes for different polymeric nucleic acids illustrate these distinct binding preferences:

CompoundPreference for Single-Stranded PurinesPreference for Poly r(U)
This compoundHigh (e.g., poly r(I) > poly r(G) > poly r(A)) researchgate.netLow
This compound-Ruthenium(II) ComplexesLowerHigh nih.govresearchgate.netnih.govmendeley.comresearchgate.net
Binding to Single-Stranded RNA Structures

Role of Metal Ion Chelation by this compound in Biological Systems

This compound is described as a bi-facial metal chelator nih.govbioorganic-chemistry.com. Chelation is a process where a ligand forms a stable ring structure by bonding to a metal ion ebsco.commdpi.com. In biological systems, metal ions are involved in numerous essential processes, and chelation plays a crucial role in their transport, activity, and detoxification ebsco.commdpi.comresearchgate.netnih.gov. Upon incorporation into octahedral metal complexes of the type [Ru(L)₂this compound]²⁺ (where L represents ligands like bipyridine, bpy), this compound binds to the metal ion through its less hindered face nih.govbioorganic-chemistry.com.

This compound-containing octahedral ruthenium complexes have demonstrated inhibition of HIV-1 replication in cell cultures, including CD4⁺ HeLa cells and human peripheral blood monocytes, with IC₅₀ values around 1 µM bioorganic-chemistry.comnih.gov. Metal complexes lacking the this compound moiety show significantly lower anti-HIV activity, indicating the importance of this compound for this effect bioorganic-chemistry.comnih.gov.

The anti-HIV activity of these complexes appears to be correlated with their affinity for specific HIV-1 RNA structures. Studies comparing binding to the HIV-1 Rev response element (RRE) and the transactivation response region (TAR) have shown a significant binding preference for the RRE bioorganic-chemistry.comnih.gov. The extended planar surface of this compound is considered important for both nucleic acid binding and anti-HIV activity bioorganic-chemistry.comnih.gov. The mechanism involves the binding of these complexes to viral RNAs, potentially interfering with essential viral processes nih.govbioorganic-chemistry.comresearchgate.netnih.govmendeley.comnih.gov.

In Vitro Cellular Process Modulation by this compound

This compound has been investigated for its effects on the proliferation of hematopoietic progenitor cells. Studies have shown that this compound can inhibit the in vitro proliferation of myeloid progenitor cells (CFU-C) isolated from both normal individuals and patients with Philadelphia chromosome-positive (Ph⁺) chronic myelogenous leukemia (CML) nih.gov. This inhibitory effect was observed in a dose-dependent manner nih.gov.

In experiments involving CD34⁺ cells from CML patients, exposure to this compound resulted in a marked inhibition of their ability to proliferate in liquid culture and a reduction in CFU-C content nih.gov. Furthermore, this compound exposure led to a decrease in the level of BCR/ABL fusion signals detected in these cells after culture, suggesting an antileukemic effect against Ph⁺ cells in vitro nih.gov.

Data illustrating the effect of this compound on BCR/ABL fusion signals in CD34⁺ cells from CML patients:

TreatmentPercentage of BCR/ABL Fusion Signals (Mean ± SE, n=5)
Growth in liquid culture (7 days)94.6 ± 0.6% nih.gov
This compound 10⁻⁷ M (16 hours)54.5 ± 5% nih.gov
IFN-alpha 500 U/mL (16 hours)63.6 ± 5% nih.gov
Ara-C 10⁻⁹ M (16 hours)70 ± 4% nih.gov

This indicates that this compound can modulate the proliferation of hematopoietic progenitor cells, particularly in the context of certain hematological malignancies nih.gov.

Influence on BCR/ABL Fusion Product Expression in Leukemia Cells

The Philadelphia chromosome (Ph), resulting from a translocation between chromosomes 9 and 22, is a hallmark genetic abnormality in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL) uni.luciteab.comfishersci.se. This translocation leads to the formation of the BCR/ABL fusion gene, which produces an aberrant tyrosine kinase protein, BCR-ABL uni.luciteab.comfishersci.se. The constitutive activity of BCR-ABL drives uncontrolled proliferation and survival of leukemia cells, making it a critical therapeutic target uni.luciteab.comuni-freiburg.de. Tyrosine kinase inhibitors (TKIs) like imatinib (B729) were developed to target BCR-ABL and have significantly improved CML treatment outcomes; however, resistance remains a challenge uni.luuni-freiburg.defishersci.canih.gov.

Research has investigated the effects of novel compounds on BCR-ABL expression and activity in leukemia cells. This compound, a marine alkaloid, has demonstrated the ability to influence the levels of the BCR/ABL fusion product in leukemia cells, specifically in the context of chronic myeloid leukemia.

Studies examining the effect of this compound on CD34+ cells isolated from patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) have shown a reduction in the detection of the BCR/ABL fusion product. Using fluorescent in situ hybridization (FISH), the level of BCR/ABL fusion signals was evaluated in CD34+ cells after exposure to this compound. In one study, CD34+ cells from five CML patients, who were 100% Ph+ at diagnosis, showed BCR/ABL translocations in 94.6 ± 0.6% of cells after growth in liquid culture for 7 days. Following a 16-hour exposure to this compound at a concentration of 10-7 M, the level of BCR/ABL fusion signals detected was 54.5 ± 5% (mean ± SE, n = 5). This indicates a notable decrease in the detectable BCR/ABL fusion product compared to the untreated cells. For comparison, exposure to Interferon-alpha (500 U/mL) and Cytosine arabinoside (10-9 M) resulted in BCR/ABL fusion signals of 63.6 ± 5% and 70 ± 4%, respectively, under similar conditions.

The following table summarizes the effect of this compound, Interferon-alpha, and Cytosine arabinoside on BCR/ABL fusion signals in CD34+ CML patient cells:

TreatmentConcentrationBCR/ABL Fusion Signals (% ± SE)
Untreated (after 7 days)-94.6 ± 0.6
This compound10-7 M54.5 ± 5
Interferon-alpha500 U/mL63.6 ± 5
Cytosine arabinoside10-9 M70 ± 4

Another study also observed a decrease in the BCR/ABL fusion product by FISH analysis after incubating bone marrow cells from CML patients in liquid culture for 7 days with this compound at 10-7 M. This effect was observed even in the presence of Interleukin-11 alone or in combination with other cytokines.

These findings suggest that this compound can reduce the levels of the oncogenic BCR/ABL fusion product in leukemia cells from CML patients in vitro. This influence on BCR/ABL expression may contribute to the observed antileukemic effects of this compound against Ph+ cells.

Biosynthetic Pathways and Natural Origin Research of Eilatin

Identification and Analysis of Proposed Biosynthetic Precursors of Eilatin

Research into the biosynthesis of this compound has suggested that it originates from readily available natural products. Two key proposed precursors are kynuramine (B1673886) and catechol (or the corresponding o-benzoquinone) mdpi.comnih.govresearchgate.net.

Biomimetic synthesis approaches have provided significant insights into the potential biosynthetic route. One such approach demonstrated that this compound could be synthesized in two steps from kynuramine and catechol under oxidative and basic conditions nih.govresearchgate.net. Specifically, the reaction of monotrifluoroacetyl kynuramine with catechol under oxidative conditions (using NaIO₃ in aqueous ethanol) in the first step, followed by treatment with ammonia (B1221849) in methanol, furnished this compound researchgate.net. This biomimetic route supports the hypothesis that these compounds serve as biosynthetic building blocks in nature.

Another proposed pathway suggests kynurenine, an oxidation product of tryptophan, as a precursor for pyridoacridines beilstein-journals.org. Kynurenine reacting with acetic acid can form a quinolinone intermediate, which in the presence of amino acids might lead to different marine alkaloids beilstein-journals.org. Gellerman previously demonstrated that catechol and kynuramine could be potential precursors in the biosynthesis of this compound or other pyridoacridines beilstein-journals.org.

These findings suggest a biosynthesis that likely involves the condensation and cyclization of kynuramine and a catechol derivative, potentially mediated by oxidative steps.

Investigation into the Microbial Contribution to this compound Biosynthesis

Many marine natural products, including pyridoacridine alkaloids, are believed to be produced by symbiotic microorganisms associated with the host invertebrates, such as ascidians and sponges mdpi.comresearchgate.net. While the direct microbial producer of this compound has not been definitively identified, the isolation of this compound from the tunicate Eudistoma sp. suggests a potential microbial link to its biosynthesis mdpi.comnih.govmdpi.com.

The widespread occurrence of lamellarins, another group of marine alkaloids, in various ascidians and sponges collected from diverse locations also points towards a potential microbial origin for these compounds mdpi.com. This broader pattern in marine alkaloid production supports the hypothesis that microbial symbionts play a crucial role in the biosynthesis of compounds like this compound found in marine invertebrates mdpi.com.

Further research, potentially involving genomic and metabolomic studies of Eudistoma sp. and its associated microbial community, would be necessary to confirm the microbial contribution and identify the specific microorganisms involved in this compound biosynthesis.

Comparative Biosynthetic Pathway Analysis of Pyridoacridine Alkaloids

This compound is a member of the pyridoacridine alkaloid family, which encompasses a diverse group of polycyclic aromatic compounds found in marine organisms nih.govmdpi.comnih.gov. Comparative analysis of the proposed biosynthetic pathways for different pyridoacridines reveals common themes and variations.

Many pyridoacridine alkaloids are thought to originate from amino acid precursors, such as tryptophan and tyrosine, combined with acetate (B1210297) units beilstein-journals.org. The proposed involvement of kynuramine (derived from tryptophan) and catechol in this compound biosynthesis aligns with this general theme for pyridoacridine alkaloids mdpi.comnih.govresearchgate.netbeilstein-journals.org.

While the core pyridoacridine skeleton is common, variations in the starting materials, cyclization patterns, and subsequent modifications lead to the structural diversity observed within this class nih.gov. For instance, the biosynthesis of other pyridoacridines might involve different amino acids or polyketide components, resulting in variations in the ring systems and substituents beilstein-journals.org.

This compound's unique heptacyclic structure, which can be viewed as a bis-pyridoacridine, suggests a potential dimerization or a more complex assembly process compared to simpler tetracyclic pyridoacridines like amphimedine (B1664939) nih.govnih.gov. Comparative biosynthetic studies, potentially involving isotopic labeling experiments in the natural producers, could help elucidate the specific enzymatic steps and intermediates that lead to the formation of this compound's intricate structure and differentiate its pathway from those of other pyridoacridine alkaloids.

Theoretical and Computational Chemistry Studies on Eilatin

Molecular Docking and Predictive Binding Affinity Calculations for Eilatin

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, this compound in this case) to another (the receptor, such as DNA or RNA) when bound to form a stable complex. Predictive binding affinity calculations estimate the strength of this interaction. While direct docking studies specifically named "this compound" as the sole ligand are not prominently detailed in the search results, the principle is applied to this compound-containing metal complexes interacting with nucleic acids.

Studies on Ruthenium(II) complexes containing this compound, such as Δ-[Ru(bpy)₂(this compound)]²⁺, have utilized molecular simulation techniques, which often include docking principles, to characterize their interaction with DNA nih.govacs.orgacs.orgresearchgate.net. These studies aim to understand how the complex, incorporating the this compound ligand, binds to DNA, including exploring insertion and intercalation modes nih.govacs.orgacs.orgresearchgate.net. The binding affinity of this compound-containing coordination complexes to certain single-stranded RNAs has been reported as high, with dissociation constants (Kd) ≤ 1 µM oup.comresearchgate.net. This suggests favorable binding interactions that can be explored and predicted using computational docking approaches.

Molecular Dynamics Simulations of this compound-Nucleic Acid Adducts

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. This provides dynamic insights into the stability, conformation, and interactions of molecular complexes, such as this compound bound to nucleic acids.

MD simulations have been employed to study the interaction of this compound-containing Ruthenium complexes with DNA. For instance, simulations investigating the binding of Δ-[Ru(bpy)₂(this compound)]²⁺ to a DNA dodecamer have characterized both insertion and intercalation binding modes nih.govacs.orgacs.orgresearchgate.net. These simulations revealed that the insertion of the complex into mismatched DNA can cause unwinding of the DNA helix, opening of the minor groove, and changes in the phosphate (B84403) backbone nih.govacs.orgacs.orgresearchgate.net. The size of the intercalating ligand, such as this compound within the complex, appears to correlate with the magnitude of these structural changes nih.govacs.orgacs.orgresearchgate.net. MD simulations can provide detailed trajectories and interaction energies, offering a dynamic perspective on the formation and stability of this compound-nucleic acid adducts.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound and its Complexes

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, properties, and reactivity of molecules. These methods can provide detailed information about the distribution of electrons, energy levels, and potential reaction pathways of this compound and its complexes.

Studies involving this compound-containing Ruthenium and Osmium complexes have utilized quantum chemical calculations to investigate their electronic structure and properties acs.orgcnr.itacs.org. These calculations can help understand the nature of the metal-ligand bonding, the distribution of electron density within the complex, and how these factors influence the complex's behavior and interactions.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is computationally less demanding than some other ab initio methods while often providing good accuracy for molecular properties.

DFT calculations have been applied in studies related to metal complexes containing ligands structurally similar to or in the class of this compound (pyridoacridines) to investigate their electronic structure, spectroscopic properties, and interactions researchgate.netresearchgate.netchemrxiv.orgresearchgate.net. While specific detailed DFT studies focused solely on the free this compound ligand's electronic structure are not explicitly detailed in the provided search results, DFT is a standard tool for analyzing the electronic properties of organic molecules and their metal complexes. Its application to this compound would involve calculating properties such as molecular orbitals (HOMO/LUMO), charge distribution, and vibrational frequencies, which are crucial for understanding its reactivity and interactions. DFT calculations have been used to rationalize the relationship between UV-Visible absorption and emission spectra and the nature and position of substituents on related heteroaromatic skeletons researchgate.net.

Hybrid Quantum-Classical (QM/MM) Simulation Approaches

Hybrid Quantum-Classical (QM/MM) simulations combine the accuracy of quantum mechanics for a specific region of interest (e.g., the this compound ligand and its immediate surroundings) with the computational efficiency of classical mechanics for the rest of the system (e.g., the bulk of a protein or solvent) researchgate.netnih.gov. This approach is particularly useful for studying complex biological systems where a purely quantum mechanical treatment is computationally prohibitive.

QM/MM MD simulations have been employed to study the interaction of this compound-containing metallo-insertors, such as Δ-[Ru(bpy)₂(this compound)]²⁺, with DNA mismatches nih.govacs.orgacs.orgresearchgate.net. This hybrid approach allows for a more accurate description of the electronic interactions between the metal complex and the DNA at the binding site, while still accounting for the influence of the surrounding environment. QM/MM simulations can provide insights into the energetic aspects of binding and the structural rearrangements occurring upon complex formation nih.govacs.orgacs.orgresearchgate.net.

Computational Modeling of this compound's Ligand-Receptor Interactions

Computational modeling encompasses various techniques, including docking, MD, and QM/MM, used to simulate and understand the interactions between a ligand (this compound or its complexes) and a receptor (e.g., nucleic acids, proteins).

Computational modeling studies involving this compound primarily focus on its interaction with nucleic acids, either as a free ligand or as part of a metal complex oup.comnih.govacs.orgacs.orgresearchgate.netresearchgate.net. These models aim to elucidate the binding modes (intercalation, groove binding, insertion), the specificity towards different types of nucleic acids (DNA vs. RNA, single-stranded vs. duplex), and the influence of structural modifications on binding affinity and selectivity oup.comresearchgate.net. Computational modeling has shown that this compound and its Ruthenium complexes bind to nucleic acids by intercalation, but exhibit diverse binding specificity trends compared to classic intercalating agents like ethidium (B1194527) bromide oup.comresearchgate.net. This compound itself shows selectivity for electron-poor polymeric purines, while its coordination complexes may prefer polypyrimidine sequences oup.comresearchgate.net. Computational modeling provides a framework for interpreting experimental observations and guiding the design of new this compound-based compounds with tailored binding properties.

Future Directions and Emerging Research Avenues for Eilatin

Design and Synthesis of Novel Eilatin-Based Chemical Entities with Enhanced Activities

Future research on this compound is heavily focused on the rational design and synthesis of novel chemical entities based on its core structure to enhance specific biological activities. This compound is a member of the pyridoacridine class of alkaloids, many of which exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects researchgate.netbeilstein-journals.org. This compound itself has been reported to possess cytotoxic and antiproliferative activities nih.gov.

Strategies for designing novel this compound derivatives often involve structural modifications to the heptacyclic core. These modifications can aim to improve solubility, enhance target specificity, modulate pharmacokinetic properties, or increase the potency against particular biological targets. The synthesis of this compound and its analogues has been explored through various routes, often starting from simpler building blocks beilstein-journals.orgnih.govmdpi.com. For instance, synthetic approaches have utilized compounds like 2-aminoacetophenone (B1585202) and 1,3-cyclohexanedione (B196179) mdpi.com. Divergent synthesis strategies have also been developed to access both this compound and its isomers, such as isothis compound mdpi.com.

Research into this compound-containing metal complexes, particularly with ruthenium, has shown that incorporating the this compound ligand can be essential for nucleic acid binding and anti-HIV activity nih.govmdpi.com. Studies have investigated ruthenium(II) complexes with this compound, demonstrating anti-HIV activity against HeLa cells infected with HIV-1 mdpi.com. The concentration needed to decrease HIV-1 activity by 50% for a specific Ru(II) complex containing bipyridine and this compound was reported as 0.8 µM, highlighting the significance of this compound as a ligand in these contexts mdpi.com. Further design and synthesis efforts are expected to explore a wider range of metal complexes and other conjugates to optimize and broaden the spectrum of activities.

Exploration of this compound Derivatives in Bio-imaging and Theranostic Applications

The photophysical properties inherent in polycyclic aromatic systems like this compound make its derivatives promising candidates for applications in bio-imaging. Bio-imaging plays a crucial role in understanding biological systems at the molecular level, enabling early identification, surgical guidance, and monitoring of therapy impact thno.org. Fluorescent organic dyes are a key component in bio-imaging technologies thno.org.

This compound's ability to interact with nucleic acids, including DNA and RNA, suggests its potential as a probe for these biomolecules nih.govrsc.org. This compound-containing ruthenium complexes have been investigated for their nucleic acid binding specificity nih.govrsc.org. These complexes appear to bind to nucleic acids by intercalation, and interestingly, both free this compound and its ruthenium complexes can bind to certain single-stranded RNAs with high affinity nih.gov. This nucleic acid interaction, coupled with potential luminescent properties (as suggested by its structural similarity to other fluorescent molecules), positions this compound derivatives as potential fluorescent probes for visualizing nucleic acids and related cellular processes.

The emerging field of theranostics combines diagnostic imaging with therapeutic intervention. While direct theranostic applications of this compound are not extensively detailed in the search results, the properties that make it suitable for bio-imaging (e.g., interaction with biological targets, potential fluorescence) could be leveraged in a theranostic context. Research into other fluorescent molecules, such as perylenediimides, has shown their potential in bio-imaging, biosensing, and photodynamic therapy, indicating the broader applicability of such chromophores in theranostics mdpi.com. Future work could involve conjugating this compound derivatives with therapeutic agents or exploring their inherent phototherapeutic properties, if any, to develop novel theranostic agents. The development of enzyme-responsive and biodegradable fluorescent probes based on similar frameworks further illustrates the potential for targeted bio-imaging and drug delivery mdpi.com.

Advanced Spectroscopic Techniques for Elucidating this compound's Molecular Behavior in Complex Biological Environments

Understanding the precise molecular behavior of this compound and its derivatives within complex biological environments is crucial for developing them into effective therapeutic or diagnostic agents. Advanced spectroscopic techniques offer powerful tools for gaining detailed insights into their interactions, conformation, and localization in biological systems.

Spectroscopic methods are essential for characterizing the fundamental properties of molecules and their interactions semi.ac.cn. Techniques such as UV-Visible absorption and fluorescence spectroscopy are commonly used to study the optical properties of organic molecules and their changes upon binding to biological targets researchgate.netmdpi.com. Circular dichroism spectroscopy has been used to confirm the assignments of enantiomerically pure this compound-containing ruthenium complexes, demonstrating its utility in studying the stereochemistry of these compounds and their interactions nih.gov.

Advanced techniques like Surface-enhanced Raman spectroscopy (SERS) and ultrafast spectroscopic methods can provide highly sensitive and time-resolved information about molecular behavior numberanalytics.combath.ac.uk. SERS, for instance, can enhance the Raman signal of molecules, allowing for sensitive detection in complex matrices numberanalytics.com. Ultrafast spectroscopy can probe transient species and rapid dynamics, which could be relevant for understanding the excited-state behavior of this compound or the kinetics of its interactions with biological targets bath.ac.uk.

The application of spectroscopic techniques is vital for real-time monitoring of compounds in various environments and for understanding their interactions with their surroundings numberanalytics.com. For this compound, this could involve using spectroscopy to study its binding to DNA or RNA, its cellular uptake and localization, or its metabolic transformation. While some studies have inferred this compound's intercalation into nucleic acids based on fluorescence changes and comparisons with known intercalating agents, more advanced spectroscopic investigations could provide direct evidence and detailed structural information about these interactions nih.gov. Future research is likely to increasingly employ a combination of advanced spectroscopic methods to build a comprehensive picture of this compound's molecular behavior in biologically relevant settings.

Q & A

Q. What are the foundational experimental protocols for synthesizing and characterizing Eilatin, and how can reproducibility be ensured?

  • Methodological Answer : this compound synthesis requires precise stoichiometric control and purification steps (e.g., column chromatography, recrystallization). Experimental protocols must detail reaction conditions (temperature, solvent system, catalyst), purification methods, and characterization techniques (e.g., NMR, mass spectrometry, HPLC). To ensure reproducibility:
  • Document batch-specific variations (e.g., solvent purity, humidity).

  • Include raw spectral data and chromatograms in supplementary materials .

  • Cross-validate results with independent analytical methods (e.g., X-ray crystallography for structural confirmation) .

    • Data Table :
ParameterExample SpecificationValidation Method
Reaction Temperature25°C ± 0.5°CCalibrated thermocouple
Solvent Purity≥99.9% (HPLC-grade)Certificate of Analysis
NMR ReferenceTMS (0 ppm) or residual solvent peaksInternal standard calibration

Q. How should researchers select analytical techniques to confirm this compound’s purity and structural integrity?

  • Methodological Answer : Prioritize orthogonal methods:
  • Quantitative Analysis : HPLC with UV-Vis detection (λmax for this compound) to assess purity .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) for stereochemical assignment .
  • Stability Testing : Thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH/light conditions .

Advanced Research Questions

Q. What experimental designs are optimal for probing this compound’s mechanism of action in DNA interaction studies?

  • Methodological Answer : Use a combination of biophysical and biochemical assays:
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify DNA-Eilatin binding constants .

  • Structural Analysis : X-ray crystallography or cryo-EM of this compound-DNA complexes to identify intercalation sites .

  • Functional Impact : Gel electrophoresis to assess DNA cleavage or topological changes (e.g., supercoiling relaxation) .

  • Controls : Include known intercalators (e.g., ethidium bromide) for comparative analysis .

    • Data Contradiction Analysis :
      If SPR and ITC yield conflicting binding constants:
  • Check buffer compatibility (e.g., ionic strength affects ITC measurements).

  • Verify ligand solubility and DNA conformation (e.g., B-DNA vs. Z-DNA) .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Contradictions may arise from:
  • Sample Variability : Ensure consistent sourcing (e.g., synthetic vs. natural isolates) and purity thresholds (>95%) .

  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

  • Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to minimize technical variability .

    • Framework for Analysis :
FactorPotential ImpactMitigation Strategy
Cell PermeabilityVaries with this compound’s logP valueUse membrane models (e.g., PAMPA)
Metabolic StabilityHepatic microsomal degradationPre-treat with CYP450 inhibitors
Off-Target EffectsNon-specific protein bindingInclude competitive binding assays

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular dynamics (MD) and QSAR models:
  • Solubility Prediction : Use COSMO-RS to simulate solvent interactions .
  • ADMET Profiling : Apply SwissADME or ADMETLab for bioavailability, toxicity, and half-life estimation .
  • Validation : Cross-reference with in vitro Caco-2 permeability assays and hepatocyte stability studies .

Methodological Best Practices

  • Experimental Reproducibility :
    • Archive raw data (e.g., NMR FIDs, HPLC chromatograms) in open-access repositories .
    • Publish negative results to avoid publication bias .
  • Ethical Compliance :
    • Obtain institutional approval for biological studies (e.g., IACUC for animal models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eilatin
Reactant of Route 2
Eilatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.